5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylbenzimidazole moiety, and a thienopyrimidine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Dimethylbenzimidazole Moiety: The final step involves the coupling of the dimethylbenzimidazole moiety to the thienopyrimidine core. This can be accomplished through a variety of coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine is complex and depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways. Detailed studies are required to elucidate the exact mechanisms involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[3,2-d]pyrimidine
- 5-(4-bromophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine
- 5-(4-chlorophenyl)-4-(1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(5,6-dimethylbenzimidazol-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4S/c1-12-7-17-18(8-13(12)2)26(11-25-17)20-19-16(9-27-21(19)24-10-23-20)14-3-5-15(22)6-4-14/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACLIADYBHHKFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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